Cas no 858671-77-9 (Ethyl 6-methoxy-1H-indazole-3-carboxylate)

Ethyl 6-methoxy-1H-indazole-3-carboxylate structure
858671-77-9 structure
Nom du produit:Ethyl 6-methoxy-1H-indazole-3-carboxylate
Numéro CAS:858671-77-9
Le MF:C11H12N2O3
Mégawatts:220.224582672119
MDL:MFCD06659783
CID:717955

Ethyl 6-methoxy-1H-indazole-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • Ethyl 6-methoxy-1H-indazole-3-carboxylate
    • 1H-Indazole-3-carboxylicacid, 6-methoxy-, ethyl ester
    • 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER,
    • MDL: MFCD06659783
    • Piscine à noyau: 1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
    • La clé Inchi: QQJCYCCREWJCKH-UHFFFAOYSA-N
    • Sourire: O=C(C1C2C(=CC(=CC=2)OC)NN=1)OCC

Propriétés calculées

  • Qualité précise: 220.08500
  • Masse isotopique unique: 220.085
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 4
  • Complexité: 260
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 64.2A^2

Propriétés expérimentales

  • Le PSA: 64.21000
  • Le LogP: 1.74820

Ethyl 6-methoxy-1H-indazole-3-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
D968534-100mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 95%
100mg
$340 2024-07-28
abcr
AB536845-100mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate; .
858671-77-9
100mg
€540.40 2025-02-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-50mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
50mg
¥1731.3 2025-01-21
eNovation Chemicals LLC
D968534-500mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 95%
500mg
$665 2024-07-28
TRC
E940705-500mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9
500mg
$ 250.00 2022-06-05
eNovation Chemicals LLC
D968534-1g
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 95%
1g
$1115 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-5g
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
5g
10108.67CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-100mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
100mg
1060.05CNY 2021-05-08
abcr
AB536845-50mg
Ethyl 6-methoxy-1H-indazole-3-carboxylate; .
858671-77-9
50mg
€379.50 2025-02-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0194-5g
Ethyl 6-methoxy-1H-indazole-3-carboxylate
858671-77-9 97%
5g
¥34958.27 2025-01-21

Ethyl 6-methoxy-1H-indazole-3-carboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
2.2 Reagents: Sodium carbonate ;  neutralized, rt
Référence
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C
1.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  0 °C; 15 min, 0 °C; 0 °C → 130 °C; 1 h, 130 °C; 130 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  pH 8 - 9, rt
2.1 Reagents: Sodium carbonate Solvents: Acetone ;  5 min, rt
2.2 Solvents: Acetone ;  rt; 6 h, rt
3.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
5.2 Reagents: Sodium carbonate ;  neutralized, rt
Référence
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
1.2 Reagents: Sodium carbonate ;  neutralized, rt
Référence
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
3.2 Reagents: Sodium carbonate ;  neutralized, rt
Référence
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  5 min, rt
1.2 Solvents: Acetone ;  rt; 6 h, rt
2.1 Reagents: Methyldicyclohexylamine Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 0.5 h, -78 °C; 10 min, -78 °C → rt; rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 12 h, rt
4.2 Reagents: Sodium carbonate ;  neutralized, rt
Référence
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives
Vernekar, Sanjeev Kumar V.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328

Ethyl 6-methoxy-1H-indazole-3-carboxylate Raw materials

Ethyl 6-methoxy-1H-indazole-3-carboxylate Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:858671-77-9)Ethyl 6-methoxy-1H-indazole-3-carboxylate
A1042903
Pureté:99%
Quantité:1g
Prix ($):1082.0